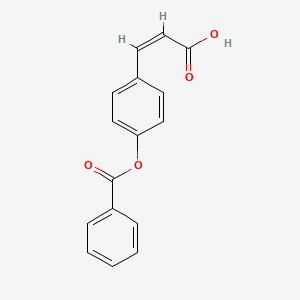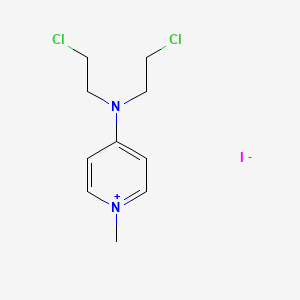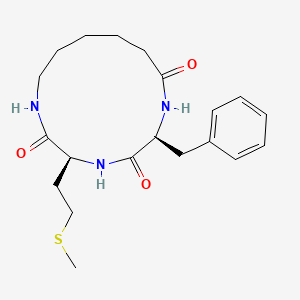
Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the terminal amino and carboxyl groups.
Industrial Production Methods
Industrial production of cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production .
化学反応の分析
Types of Reactions
Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reduction of disulfide bonds (if present) can be achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic substitution reactions can occur at the epsilon-amino group of the epsilon-aminohexanoic acid residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Substituted peptide derivatives.
科学的研究の応用
Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential as a bioactive peptide with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of novel materials and bioconjugates for various industrial applications.
作用機序
The mechanism of action of cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylalanine and methionine residues may contribute to binding affinity and specificity, while the epsilon-aminohexanoic acid residue can enhance stability and solubility. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to downstream effects on cellular processes .
類似化合物との比較
Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) can be compared with other cyclic peptides and amino acid derivatives:
Cyclo(phenylalanylglycyl-epsilon-aminohexanoic acid): Similar structure but with glycine instead of methionine, leading to different biological activity.
Cyclo(methionylglycyl-epsilon-aminohexanoic acid): Contains methionine and glycine, offering a different balance of hydrophobicity and reactivity.
Cyclo(phenylalanylmethionine-epsilon-aminooctanoic acid): Features a longer aliphatic chain, which may affect its solubility and interaction with biological targets.
特性
CAS番号 |
77052-97-2 |
|---|---|
分子式 |
C20H29N3O3S |
分子量 |
391.5 g/mol |
IUPAC名 |
(3S,6S)-6-benzyl-3-(2-methylsulfanylethyl)-1,4,7-triazacyclotridecane-2,5,8-trione |
InChI |
InChI=1S/C20H29N3O3S/c1-27-13-11-16-19(25)21-12-7-3-6-10-18(24)22-17(20(26)23-16)14-15-8-4-2-5-9-15/h2,4-5,8-9,16-17H,3,6-7,10-14H2,1H3,(H,21,25)(H,22,24)(H,23,26)/t16-,17-/m0/s1 |
InChIキー |
QRMSNDYYMOKSDR-IRXDYDNUSA-N |
異性体SMILES |
CSCC[C@H]1C(=O)NCCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 |
正規SMILES |
CSCCC1C(=O)NCCCCCC(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


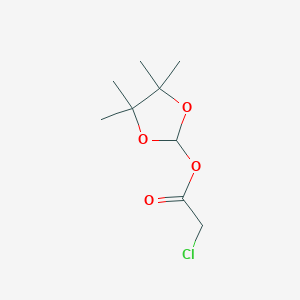
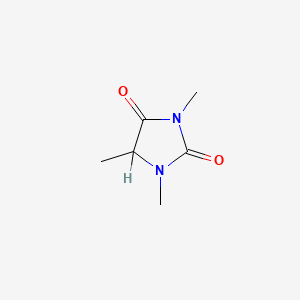
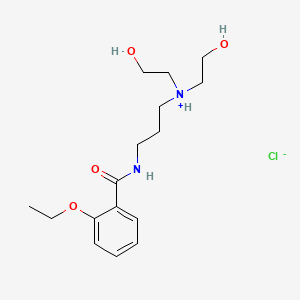
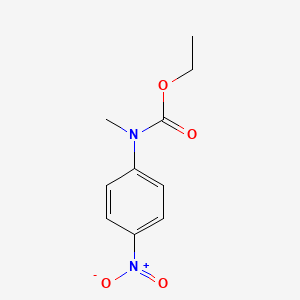
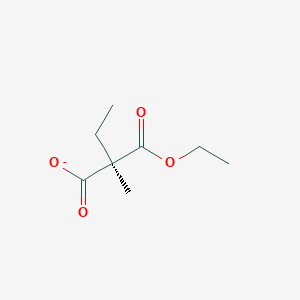

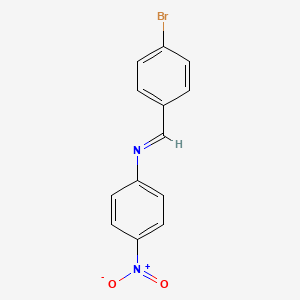

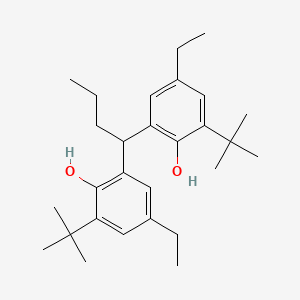
![Methyl [4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14437323.png)
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
